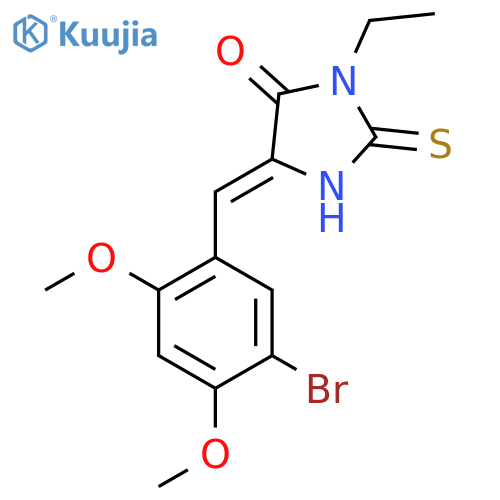

Cas no 675166-30-0 ((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one

- (Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

- AKOS000405711

- (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

- F0920-4465

- 675166-30-0

- (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

-

- インチ: 1S/C14H15BrN2O3S/c1-4-17-13(18)10(16-14(17)21)6-8-5-9(15)12(20-3)7-11(8)19-2/h5-7H,4H2,1-3H3,(H,16,21)/b10-6-

- InChIKey: AKRDGQUAPXDRIO-POHAHGRESA-N

- ほほえんだ: BrC1C(=CC(=C(C=1)/C=C1/C(N(C(N/1)=S)CC)=O)OC)OC

計算された属性

- せいみつぶんしりょう: 369.99868g/mol

- どういたいしつりょう: 369.99868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 82.9Ų

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0920-4465-2μmol |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-1mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-2mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-20mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-30mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-10μmol |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-3mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-5mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-40mg |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0920-4465-5μmol |

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |

675166-30-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-oneに関する追加情報

Introduction to (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one (CAS No. 675166-30-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one, with the CAS number 675166-30-0, has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to the imidazolidinone class, a heterocyclic structure known for its versatility in medicinal chemistry.

The molecular framework of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one incorporates several key functional groups that contribute to its reactivity and potential applications. The presence of a bromo substituent at the 5-position of the phenyl ring enhances its interaction with biological targets, while the dimethoxy groups at positions 2 and 4 provide additional electronic modulation. The imidazolidinone core is flanked by an ethyl group and a methylidene bridge, which further influences its pharmacokinetic properties.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in inflammatory and metabolic diseases. The structural motif of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one suggests potential activity as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory properties by modulating the activity of these enzymes.

The synthesis of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors, followed by functional group transformations such as bromination and methoxylation. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are employed to achieve the desired molecular architecture.

The pharmacological evaluation of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in mammalian cell lines. Additionally, the compound has shown efficacy in reducing oxidative stress by scavenging reactive oxygen species (ROS). These effects make it a candidate for further investigation in the treatment of chronic inflammatory diseases.

The potential therapeutic applications of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one extend beyond anti-inflammatory effects. Its structural similarity to known bioactive molecules suggests that it may also interact with other biological targets involved in neurodegenerative diseases and cancer. For instance, studies have shown that imidazolidinone derivatives can modulate the activity of kinases and proteases implicated in tumor growth and progression. Further research is warranted to explore these possibilities.

The development of novel pharmaceutical agents relies heavily on understanding their interactions with biological systems at a molecular level. Computational methods such as molecular docking and quantum mechanical calculations are increasingly used to predict binding affinities and mechanisms of action. In the case of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one, these techniques have been instrumental in identifying key residues on target proteins that mediate its effects. This information is crucial for optimizing lead compounds into viable drug candidates.

The safety profile of any potential drug candidate must be thoroughly evaluated before clinical translation. Toxicological studies are conducted to assess acute and chronic toxicity, as well as potential side effects. Preliminary data on (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl - 2-sulfanylideneimidazolidin - 4-one suggest that it exhibits low toxicity at therapeutic doses, although further studies are needed to confirm this finding across different animal models.

The future direction of research on (5Z)- 5-( 5 - bromo - 2 , 4 - dimethoxyphenyl ) - methylidene - 3 - ethyl - 2 - sulfanylideneimidazolidin - 4 - one includes exploring its efficacy in vivo through preclinical animal models. This will provide valuable insights into its pharmacokinetic behavior and therapeutic potential in vivo conditions. Additionally, efforts are underway to optimize synthetic routes for large-scale production while maintaining high purity standards.

In conclusion,

the compound< strong>(

CAS NO

.

.

.

.

.

.

.

.

.

.CAS NO

.67516630

.no

(CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

67516630)CAS NO

7667666676676676676676676676676676676676676676676676676670) is a structurally complex molecule with significant potential for further exploration in pharmaceutical research.

................

675166-30-0 ((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one) 関連製品

- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)

- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

- 58645-20-8(2,3,4,6-Tetra-O-acetyl-D-mannopyranose)

- 138514-97-3(7-Fluorotryptophan)

- 2229104-30-5(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)

- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)

- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)

- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)

- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)